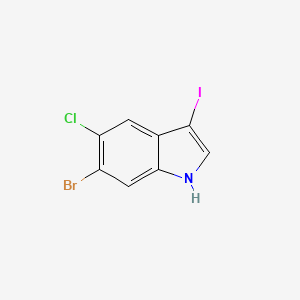
6-Bromo-5-chloro-3-iodo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-3-iodo-1H-indole is a halogenated indole derivative characterized by the presence of bromine, chlorine, and iodine atoms on its indole ring structure. Indoles are a significant class of heterocyclic compounds known for their biological and pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3-iodo-1H-indole typically involves halogenation reactions of indole or its derivatives. One common method is the direct halogenation of indole using halogenating agents such as bromine, chlorine, and iodine under controlled conditions. Another approach involves the sequential halogenation of indole, where one halogen is introduced first, followed by the others in a stepwise manner.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloro-3-iodo-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the indole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the halogenated indole.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under suitable conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can yield oxidized indole derivatives, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can produce partially or fully reduced indole derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted indole derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-chloro-3-iodo-1H-indole has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it a versatile intermediate for further chemical transformations.
Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties. These compounds can interact with biological targets and modulate various cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to bind to multiple receptors and influence biological pathways makes it a valuable candidate for drug discovery.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
6-Bromo-5-chloro-3-iodo-1H-indole is compared with other similar halogenated indole derivatives, such as 5-bromo-6-chloro-1H-indole and 3-iodo-1H-indole. While these compounds share structural similarities, this compound is unique due to the presence of all three halogens on the indole ring, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
5-bromo-6-chloro-1H-indole
3-iodo-1H-indole
6-bromo-1H-indole
5-chloro-1H-indole
Properties
IUPAC Name |
6-bromo-5-chloro-3-iodo-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClIN/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDJOWEDXSIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)NC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
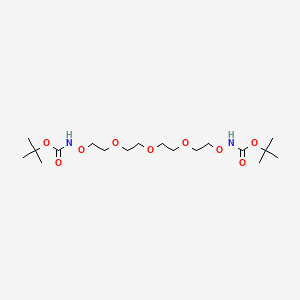

![N-[6alpha-(Hydroxymethyl)-3-cyclohexene-1alpha-yl]carbamic acid tert-butyl ester](/img/structure/B8132989.png)
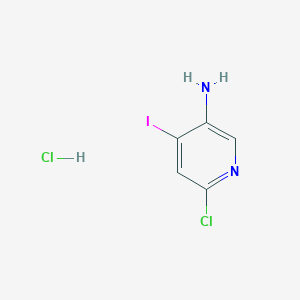
![2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8132997.png)
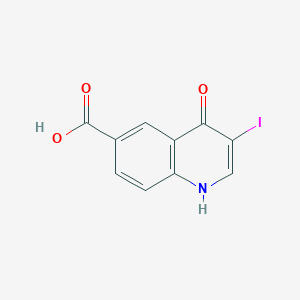
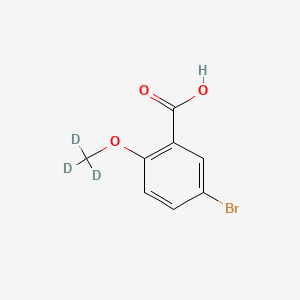

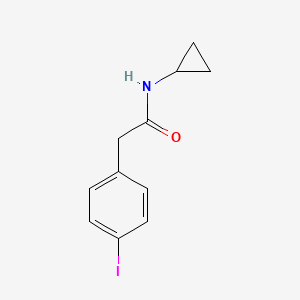
![tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate](/img/structure/B8133033.png)

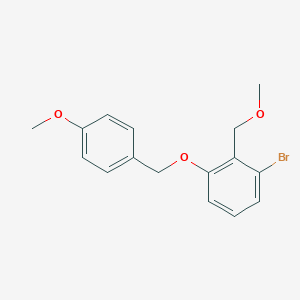
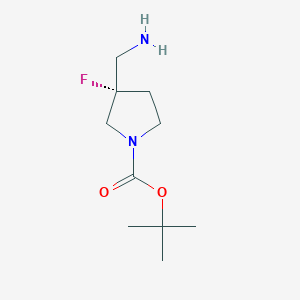
![[1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine](/img/structure/B8133050.png)
